molecular formula C8H5BrF2O3 B2649545 2-(4-Bromo-2,3-difluorophenoxy)acetic acid CAS No. 2470439-37-1

2-(4-Bromo-2,3-difluorophenoxy)acetic acid

Cat. No.: B2649545
CAS No.: 2470439-37-1
M. Wt: 267.026
InChI Key: CBTPJARJBKXOOE-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,3-difluorophenoxy)acetic acid: is an organic compound with the molecular formula C8H5BrF2O3. It is characterized by the presence of a bromo group, two fluorine atoms, and a phenoxyacetic acid moiety.

Scientific Research Applications

2-(4-Bromo-2,3-difluorophenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action for “2-(4-Bromo-2,3-difluorophenoxy)acetic acid” is not available . It’s important to note that the mechanism of action can vary depending on the context in which the compound is used.

Safety and Hazards

The safety information for “2-(4-Bromo-2,3-difluorophenoxy)acetic acid” is provided in its Material Safety Data Sheet (MSDS) . It’s crucial to handle this compound with care and follow all safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,3-difluorophenoxy)acetic acid typically involves the reaction of 4-bromo-2,3-difluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,3-difluorophenoxy)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

    Substitution: Formation of various substituted phenoxyacetic acids.

    Oxidation: Formation of difluorophenoxyacetic acid derivatives.

    Reduction: Formation of difluorophenoxyethanol derivatives.

    Esterification: Formation of phenoxyacetate esters.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2-fluorophenyl)acetic acid: Similar structure but with one less fluorine atom.

    2,4-Difluorobenzyl bromide: Contains a benzyl bromide moiety instead of a phenoxyacetic acid group.

    2,4-Dibromoacetophenone: Contains a ketone group instead of a carboxylic acid

Uniqueness

2-(4-Bromo-2,3-difluorophenoxy)acetic acid is unique due to the combination of bromo and difluoro substituents on the phenoxyacetic acid framework. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-(4-bromo-2,3-difluorophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTPJARJBKXOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OCC(=O)O)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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